3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name is 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde , which accurately describes the substitution pattern and functional groups present in the molecular structure. This nomenclature system provides a standardized method for identifying the compound based on its structural components, with the pyrazole ring serving as the parent heterocycle.
The Chemical Abstracts Service registry number 797798-26-6 serves as the unique identifier for this specific chemical entity within the global chemical database system. This registry number was assigned by the Chemical Abstracts Service to ensure unambiguous identification of the compound across scientific literature and commercial applications. The Chemical Abstracts Service database also recognizes several systematic synonyms for this compound, including 1-methyl-3-chlorpyrazole-4-formaldehyde and 3-chloro-1-methyl-1H-pyrazol-4-carbaldehyde .
Additional registry identifiers include the Molecular Design Limited number MFCD22572495 , which provides cross-referencing capabilities across different chemical databases. The PubChem identification number 82417785 further facilitates database searches and structural comparisons within the National Center for Biotechnology Information chemical information system. These multiple identification systems ensure comprehensive cataloging and retrieval of information related to this pyrazole derivative.
The systematic naming reflects the specific substitution pattern on the five-membered pyrazole ring, where position 1 contains a methyl group, position 3 bears a chlorine atom, and position 4 carries an aldehyde functional group. This nomenclature system enables chemists to reconstruct the molecular structure directly from the chemical name, demonstrating the precision and utility of International Union of Pure and Applied Chemistry naming conventions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₅H₅ClN₂O , indicating a composition of five carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula represents a relatively compact heterocyclic structure with a molecular weight of 144.56 grams per mole , making it a small to medium-sized organic molecule suitable for various synthetic applications.
| Molecular Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂O | Complete atomic composition |
| Molecular Weight | 144.56 g/mol | Calculated molecular mass |
| Carbon Content | 5 atoms | Aromatic and aliphatic carbons |
| Hydrogen Content | 5 atoms | Attached to carbon atoms |
| Nitrogen Content | 2 atoms | Pyrazole ring nitrogens |
| Oxygen Content | 1 atom | Aldehyde functional group |
| Chlorine Content | 1 atom | Halogen substituent |
The molecular weight calculation demonstrates the contribution of each atomic component to the overall mass. The chlorine atom contributes approximately 24.5% of the total molecular weight, making it the heaviest single atom in the structure. The presence of two nitrogen atoms in the pyrazole ring accounts for approximately 19.4% of the molecular weight, while the oxygen atom in the aldehyde group represents about 11.1% of the total mass.
The Simplified Molecular Input Line Entry System representation O=CC1=CN(C)N=C1Cl provides a linear notation that encodes the complete molecular structure, including connectivity and functional groups. This notation system enables computational analysis and database searching while maintaining structural accuracy. The International Chemical Identifier Key OLVAYPUPZXSZFO-UHFFFAOYSA-N serves as a hashed version of the complete structural information, providing a unique fingerprint for the compound.
The molecular formula analysis reveals the compound's classification as a halogenated heterocyclic aldehyde, combining multiple functional group types within a single molecular framework. The presence of both electron-withdrawing groups (chlorine and aldehyde) and electron-donating groups (methyl) creates a complex electronic environment that influences the compound's chemical reactivity and physical properties.
Stereochemical Descriptors and Constitutional Isomerism
The structural analysis of this compound reveals important stereochemical features and constitutional relationships within the pyrazole ring system. The compound exhibits a planar heterocyclic structure with specific regioisomeric characteristics that distinguish it from other possible constitutional isomers. The pyrazole ring adopts a flat conformation due to the aromatic nature of the five-membered heterocycle, with all substituents lying in or close to the ring plane.
The constitutional framework demonstrates the specific substitution pattern that defines this particular isomer among possible pyrazole derivatives. The positioning of the chlorine atom at the 3-position, the methyl group at the 1-position, and the aldehyde group at the 4-position creates a unique constitutional isomer with distinct chemical properties. This substitution pattern can be compared to related compounds such as 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde , which represents a constitutional isomer with the chlorine atom at the 5-position rather than the 3-position.
| Structural Feature | Position | Functional Group | Electronic Effect |
|---|---|---|---|
| Nitrogen-1 | Ring position 1 | Methyl substitution | Electron-donating |
| Carbon-3 | Ring position 3 | Chloro substitution | Electron-withdrawing |
| Carbon-4 | Ring position 4 | Aldehyde group | Electron-withdrawing |
| Nitrogen-2 | Ring position 2 | Unsubstituted | Aromatic character |
| Carbon-5 | Ring position 5 | Unsubstituted | Aromatic character |
The stereochemical analysis indicates that the compound lacks stereogenic centers, resulting in no configurational isomerism or optical activity. The aldehyde carbon exists in a trigonal planar geometry with approximately 120-degree bond angles, while the pyrazole ring maintains its aromatic planarity. The methyl group attached to nitrogen-1 can undergo rapid rotation around the carbon-nitrogen bond, but this rotation does not generate stereoisomers due to the threefold symmetry of the methyl group.
Constitutional isomerism possibilities include alternative substitution patterns on the pyrazole ring, such as repositioning the chlorine atom to different ring positions or varying the location of the aldehyde functional group. The International Union of Pure and Applied Chemistry numbering system for pyrazoles establishes the nitrogen atoms as positions 1 and 2, with subsequent carbon atoms numbered consecutively, providing a standardized framework for describing constitutional isomers.
The electronic distribution within the molecule reflects the combined influence of the electron-withdrawing chlorine and aldehyde groups balanced against the electron-donating methyl substituent. This electronic environment contributes to the compound's reactivity profile and distinguishes it from constitutional isomers with different substitution patterns. The aromatic character of the pyrazole ring system provides additional stability through delocalized pi-electron density, influencing both the structural geometry and chemical behavior of the molecule.
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAYPUPZXSZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797798-26-6 | |
| Record name | 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenation and Formylation Approach
One common method involves starting from 1-methyl-1H-pyrazole derivatives, followed by selective chlorination and subsequent formylation at the 4-position.
Step 1: Selective Chlorination at 3-Position
Chlorination is typically achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature (0–25 °C) to avoid multiple substitution or ring degradation.
Step 2: Formylation at 4-Position
The 4-position formyl group is introduced via a Vilsmeier-Haack reaction using POCl3 and DMF. This reaction proceeds under reflux for several hours, yielding the aldehyde functionality.
Step 3: Purification
The crude product is purified by recrystallization or column chromatography to achieve high purity.
Table 1: Typical Reaction Conditions for Halogenation and Formylation
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | N-chlorosuccinimide (NCS) | 0–25 °C, 2–4 hours | 70–85 | Regioselective chlorination |
| Formylation | POCl3, DMF | Reflux, 3–6 hours | 65–80 | Vilsmeier-Haack reaction |
| Purification | Recrystallization | Ethanol/water mixture | – | Enhances purity >98% |
Cyclization Route Using Substituted Precursors
Another approach involves cyclization of substituted hydrazines with α-chloro-substituted ketoesters or intermediates to form the pyrazole ring bearing the desired substituents.
Step 1: Preparation of α-chloro ketoester
Starting from an α,β-unsaturated ester, chlorination at the α-position is performed using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Step 2: Cyclization with methylhydrazine
The α-chloro ketoester undergoes condensation with methylhydrazine under acidic or catalytic conditions, promoting ring closure to the pyrazole core.
Step 3: Oxidation to aldehyde
The resulting pyrazole intermediate is selectively oxidized at the 4-position to the aldehyde using mild oxidants such
Chemical Reactions Analysis
3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles . Major products formed from these reactions include pyrazole derivatives with different functional groups, such as amines, thiolates, and azides .
Scientific Research Applications
Chemical Structure and Synthesis
3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is characterized by its unique structure, which includes a chloro group at the 3-position, a methyl group at the 1-position, and a formyl group at the 4-position. The synthesis of this compound can be achieved through several methods, including:
- Vilsmeier-Haack Reaction : A common method involves reacting 3-chloro-1-methylpyrazole with formylating agents like the Vilsmeier-Haack reagent.
- Nucleophilic Substitution : The chloro group can be substituted with various nucleophiles under appropriate conditions.
Biological Activities
The biological activities of this compound are extensive:
- Antimicrobial Properties : Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research indicates that pyrazoles can reduce inflammation, making them candidates for anti-inflammatory drug development.
- Anticancer Potential : Some studies suggest that derivatives of pyrazoles exhibit anticancer properties, although specific data on this compound is limited.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing various bioactive compounds. Its derivatives are explored for their potential in treating diseases related to inflammation and microbial infections.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of pyrazole derivatives synthesized from this compound. The results indicated that these derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on this compound.
Agrochemical Applications
In agrochemicals, compounds similar to this compound are known for their herbicidal and insecticidal properties. These applications are critical in crop protection and pest management strategies.
Case Study: Herbicidal Activity
Research has shown that pyrazole derivatives can act as effective herbicides. For instance, a derivative synthesized from this compound demonstrated significant herbicidal activity against common agricultural weeds. This highlights the potential of this compound in developing environmentally friendly agrochemicals.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Significant efficacy against pathogens |
| Agrochemicals | Herbicides, insecticides | Effective against agricultural weeds |
| Material Science | Corrosion inhibitors | Mixed-type inhibition observed |
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carbaldehydes
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorine Position: Chlorine at position 3 (target compound) increases aldehyde electrophilicity compared to position 5 analogs, which show reduced reactivity due to steric hindrance from bulky substituents (e.g., phenoxy) .
- Substituent Effects : Aryl or phenyl groups at position 1 (e.g., in and ) enhance thermal stability but reduce solubility in polar solvents compared to the methyl group in the target compound .
- Biological Activity: Analogs with phenoxy or phenyl groups (e.g., ) exhibit notable antimicrobial and anti-inflammatory activities, whereas the target compound is primarily a synthetic intermediate .
Physicochemical Properties
- Solubility : The methyl group at position 1 in the target compound improves aqueous solubility (e.g., 25 µL in DMSO at 10 mM) compared to phenyl-substituted analogs .
- Crystallinity: Compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () form stable monoclinic crystals (space group P2₁/c), whereas the target compound lacks detailed crystallographic data .
Biological Activity
Overview
3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, characterized by its chloro group at the 3-position, a methyl group at the 1-position, and a formyl group at the 4-position. Pyrazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and herbicidal properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Pyrazole derivatives often act through inhibition of specific enzymes or pathways involved in disease processes.
Target Actions
- Antimicrobial Activity : Pyrazole derivatives have shown potential as antimicrobial agents against various pathogens.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing inflammation-related diseases.
- Anticancer Properties : Research indicates that pyrazoles can inhibit cancer cell proliferation across multiple cancer types.
Research Findings
Recent studies have highlighted the biological activities associated with pyrazole compounds, including this compound. Below are summarized findings from notable research:
Case Studies
Several case studies have provided insights into the biological efficacy of pyrazole derivatives:
- Anticancer Activity : A study evaluated a series of pyrazole derivatives against breast cancer cell lines (MDA-MB-231) and reported IC50 values indicating potent antiproliferative effects.
- Anti-inflammatory Effects : Research highlighted compounds with IC50 values in the range of 50–70 µg/mL demonstrating significant anti-inflammatory activity compared to standard treatments.
- Antimicrobial Testing : Various derivatives were tested against bacterial strains, showing promising results in inhibiting growth.
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF. Key parameters include:
- Temperature control (typically 80–100°C) to avoid side reactions.
- Stoichiometric ratios of POCl₃ and DMF (excess POCl₃ ensures complete chlorination). Yields range from 60–85% depending on substituents and solvent purity . Alternative routes involve nucleophilic substitution of 5-chloro intermediates with phenols under basic catalysts like K₂CO₃ .
Q. How is the crystal structure of this compound determined, and which software tools are essential for analysis?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART APEX CCD detectors, and refinement employs SHELXL for small-molecule structures . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams, critical for assessing bond angles and torsional strain . Example metrics:
- Crystallographic data : Triclinic system, space group P1, with unit cell parameters a = 6.759 Å, b = 10.061 Å .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral artifacts addressed?
- ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton; chloro-substituted pyrazole rings show deshielding (~δ 7.5–8.5 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- HRMS : Exact mass calculated for C₆H₆ClN₂O⁺: 157.0073 . Artifacts (e.g., solvent residues) are minimized by rigorous drying and deuterated solvents.
Advanced Research Questions
Q. How can conflicting crystallographic data from different synthetic batches be resolved?
Discrepancies may arise from polymorphism or twinned crystals . Strategies include:
Q. What methodologies optimize the aldehyde group for subsequent derivatization in drug discovery?
The aldehyde moiety is reactive toward:
- Oxime formation : React with hydroxylamine hydrochloride in ethanol/glacial acetic acid (e.g., to form (E)-oxime derivatives) .
- Schiff base synthesis : Condensation with primary amines under inert atmospheres (yields >75%) . Troubleshooting : Monitor reaction progress via TLC (hexane/ethyl acetate eluent) to prevent over-oxidation.
Q. How do computational methods enhance the understanding of this compound’s reactivity?
- DFT calculations (B3LYP/6-311G**) predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack .
- Molecular docking identifies binding affinities with biological targets (e.g., antimicrobial enzymes) . Software: Gaussian 16 for energy minimization; AutoDock Vina for protein-ligand interactions.
Q. What experimental protocols address low yields in nucleophilic substitution reactions with phenolic substrates?
- Catalyst screening : K₂CO₃ vs. Cs₂CO₃ (higher basicity improves phenoxide formation) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with 20% yield improvement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
